5-((Piperidin-2-ylmethoxy)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Piperidin-2-ylmethoxy)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety. Thiazole rings are known for their aromaticity and are found in various biologically active molecules. Piperidine is a six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Piperidin-2-ylmethoxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((Piperidin-2-ylmethoxy)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring or the piperidine moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-((Piperidin-2-ylmethoxy)methyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Piperidin-2-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine share the piperidine moiety.
Uniqueness
5-((Piperidin-2-ylmethoxy)methyl)thiazole is unique due to the combination of the thiazole and piperidine rings, which can confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
5-(piperidin-2-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2OS/c1-2-4-12-9(3-1)6-13-7-10-5-11-8-14-10/h5,8-9,12H,1-4,6-7H2 |
InChI Key |
INPCFUJUGCPAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.